molecular formula C9H8BrClO B1275539 2-Bromo-1-(4-chlorophenyl)propan-1-one CAS No. 877-37-2

2-Bromo-1-(4-chlorophenyl)propan-1-one

Cat. No.: B1275539
CAS No.: 877-37-2
M. Wt: 247.51 g/mol
InChI Key: SAKMPXRILWVZEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one typically involves the bromination of 4-chloropropiophenone. The reaction is carried out by treating 4-chloropropiophenone with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions usually involve maintaining the temperature at room temperature to ensure the selective bromination of the alpha position of the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same bromination reaction but is optimized for large-scale production .

Scientific Research Applications

Chemistry: 2-Bromo-1-(4-chlorophenyl)propan-1-one is used as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. It serves as a building block for the development of drugs with anti-inflammatory, analgesic, and antimicrobial properties .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its reactivity makes it a versatile intermediate for the production of various active ingredients .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)propan-1-one involves its reactivity as an electrophile. The bromine atom attached to the alpha carbon of the carbonyl group makes it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an intermediate . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in synthetic applications. The combination of these halogens makes it a valuable intermediate for the synthesis of complex organic molecules .

Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKMPXRILWVZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396420
Record name 2-bromo-1-(4-chlorophenyl)propan-1-one
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Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-37-2
Record name 2-Bromo-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
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Record name 2-bromo-1-(4-chlorophenyl)propan-1-one
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Record name 2-bromo-1-(4-chlorophenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

4'-chloropropiophenone (39.6 g) and anhydrous aluminum chlorid (0.1 g) were dissolved in 100 ml of chloroform. To the resulting solution was protionwise added bromine (37.6 g) at a temperature of 30° to 35° C. The reaction mixture was stirred at room temperature for 30 minutes. Then nitrogen was blown into the reaction mixture to remove the formed hydrogen bromide therefrom. Thereafter, the solvent was distilled off under reduced pressure to give 2-bromo-4'-chloropropiophenone (58.1 g). mp 77.5°-79.5° C.
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39.6 g
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100 mL
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0.1 g
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Synthesis routes and methods II

Procedure details

A 6.6 g. portion of p-chloropropiophenone is dissolved in 150 ml. of dichloromethane and 100 mg. of m-chlorobenzoic acid are added. The solution is stirred as a mixture of 6.0 g. of bromine in 50 ml. of dichloromethane is added dropwise. The solution is stirred for 2 hours, taken to dryness in vacuo and the oil is dissolved in 100 ml. of acetone and clarified, providing an acetone solution of 2-bromo-4'-chloropropiophenone. A 50 ml. portion of this acetone solution is added to a stirred solution of 3.0 g. of hexahydro-1,3-diazocine-2(1H)-thione in 500 ml. of acetone. The mixture is stirred for 18 hours, the solid is collected, washed with 100 ml. of acetone and dried in vacuo, giving 1.6 g. of the desired product, m.p. 212°-213° C. (dec.).
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Synthesis routes and methods III

Procedure details

A mixture of 10.12 g of 4′-chloropropiophenone, 0.1 ml of hydrobromic acid (48% aqueous solution) and 60 ml of acetic acid was cooled to 0° C. under a nitrogen atmosphere. Into the mixture, 3.1 ml of bromine was added dropwise, then, the mixture was allowed to warm to room temperature and stirred for 1 hour. The reaction mixture was concentrated under reduced pressure, to obtain 14.34 g of 2-bromo-4′-chloropropiophenone.
Quantity
10.12 g
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reactant
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0.1 mL
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reactant
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60 mL
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solvent
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3.1 mL
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reactant
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Synthesis routes and methods IV

Procedure details

To 200 ml of dichloromethane are added 23.7 g (0.176 M) of aluminium chloride. The mixture is cooled to 10° C. and 10 g (0.089 M) of chlorobenzene are added dropwise. The resulting mixture is stirred for one hour at 15° C. followed by dropwise addition of 9.2 ml (0.089 M) of 2-bromopropionyl bromide. The reaction medium is then stirred for 16 hours at room temperature. The reaction medium is then poured into an ice/water mixture. The organic phase is separated out by settling, washed twice with demineralised water and then dried over sodium sulfate. After evaporating under vacuum, an oil is obtained, which crystallises to give 21 g of 2-bromo-1-(4-chlorophenyl)propan-1-one.
Quantity
200 mL
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reactant
Reaction Step One
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23.7 g
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reactant
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9.2 mL
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reactant
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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